molecular formula C22H22ClN3O2 B2461171 N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-62-4

N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2461171
CAS No.: 899960-62-4
M. Wt: 395.89
InChI Key: KXWXZIXQKKZVAR-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a heterocyclic compound featuring a fused pyrrolo-pyrazine core substituted with a 3-chlorophenyl carboxamide group and a 4-ethoxyphenyl moiety. Its molecular formula is C₂₂H₂₂ClN₃O₂, with a molecular weight of 395.88 g/mol. The ethoxy group enhances solubility compared to non-polar substituents, while the chlorophenyl group may influence target binding affinity. This compound belongs to the pyrrolopyrazine class, known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c1-2-28-19-10-8-16(9-11-19)21-20-7-4-12-25(20)13-14-26(21)22(27)24-18-6-3-5-17(23)15-18/h3-12,15,21H,2,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWXZIXQKKZVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, with the CAS number 899960-62-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its anti-cancer properties, mechanisms of action, and structure-activity relationships (SARs).

  • Molecular Formula : C22H22ClN3O2
  • Molecular Weight : 395.9 g/mol
  • IUPAC Name : N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its anti-cancer properties and potential as a therapeutic agent.

Anti-Cancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising anti-tumor activity. For instance, derivatives of pyrrolo[1,2-a]pyrazines have shown efficacy against various cancer cell lines. The compound's structure suggests it may interact with key molecular targets involved in cancer progression.

Cell Line IC50 Value (μM) Mechanism of Action
A5490.83 ± 0.07Apoptosis induction
MCF-70.15 ± 0.08Cell cycle arrest
HeLa2.85 ± 0.74Inhibition of proliferation

These values indicate that the compound may possess selective cytotoxicity towards certain cancer cell lines, which is critical for developing targeted cancer therapies .

The mechanisms by which this compound exerts its effects may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : Studies suggest that this compound may promote programmed cell death in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : By interfering with the normal progression of the cell cycle, the compound can hinder cancer cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific substituents on the pyrrolo[1,2-a]pyrazine core can significantly influence its potency and selectivity.

Key Structural Features

  • Chlorophenyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.
  • Ethoxy Group : Potentially increases solubility and bioavailability.

Research indicates that modifications to these groups can lead to variations in biological activity, highlighting the importance of careful structural design in drug development .

Case Studies

Several case studies have documented the effects of similar compounds on cancer treatment:

  • Case Study 1 : A study on a related pyrrolo[1,2-a]pyrazine derivative showed significant tumor regression in xenograft models when administered at specific dosages over a defined treatment period.
  • Case Study 2 : Another investigation revealed that derivatives with similar structural characteristics exhibited enhanced anti-inflammatory properties alongside their anti-cancer effects.

These studies underscore the therapeutic potential of pyrrolo[1,2-a]pyrazine derivatives and support further investigation into this compound .

Scientific Research Applications

Anti-Tubercular Activity

Recent studies indicate that derivatives of dihydropyrrolo[1,2-a]pyrazines exhibit significant anti-tubercular properties against Mycobacterium tuberculosis. For example, compounds structurally similar to N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide have shown promising results in inhibiting the growth of this pathogen.

Key Findings:

  • Compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM.
  • The most effective derivatives exhibited IC90 values between 3.73 and 4.00 μM.

Modulation of N-Methyl-D-Aspartate Receptors (NMDARs)

The compound has also been studied for its interaction with NMDARs, which play a critical role in synaptic transmission and are implicated in various neurological disorders. It has shown potential as a selective positive allosteric modulator (PAM) for certain NMDAR subtypes.

Key Findings:

  • Enhances receptor response without directly activating it.
  • Potential applications in treating conditions such as Alzheimer’s disease and schizophrenia.

Study 1: Evaluation of Anti-Tubercular Activity

A recent investigation focused on synthesizing derivatives based on the dihydropyrrolo[1,2-a]pyrazine scaffold. The study utilized both in vitro assays and molecular docking studies to evaluate the efficacy of these compounds against Mycobacterium tuberculosis. The results indicated that specific substitutions at the phenyl moieties significantly enhanced anti-tubercular activity.

Study 2: NMDAR Modulation

Another study assessed the ability of similar derivatives to potentiate NMDAR activity. The findings revealed that modifications to the core structure improved lipophilicity and solubility while maintaining or enhancing potency. This suggests a pathway for developing novel treatments targeting synaptic dysfunctions.

Compound NameIC50 (μM)IC90 (μM)Target
Compound A1.353.73Mycobacterium tuberculosis
Compound B2.184.00Mycobacterium tuberculosis
Compound C--NMDAR (GluN2C/D)

Table 2: Structural Modifications and Their Effects

Modification TypeEffect on Activity
Substitution at phenyl moietiesEnhanced anti-tubercular activity
Alteration of core structureImproved lipophilicity and solubility

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Biological Activities
Target Compound R₁: 4-ethoxyphenyl, R₂: 3-chlorophenyl C₂₂H₂₂ClN₃O₂ 395.88 Under investigation; expected anticancer/antimicrobial
N-(4-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide R₁: 4-methoxyphenyl, R₂: 4-chlorophenyl C₂₁H₂₀ClN₃O₂ 381.86 Anti-inflammatory, anticancer (preclinical)
N-(3-chlorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide R₁: phenyl, R₂: 3-chlorophenyl C₁₉H₁₆ClN₃O 343.80 Anticancer (IC₅₀: ~0.5 µM), antibacterial (MIC: 10–50 µg/mL)
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide R₁: 4-ethoxyphenyl, R₂: 2,6-difluorophenyl C₂₂H₂₁F₂N₃O₂ 397.42 Not specified; fluorinated analogs often enhance metabolic stability

Chemical Reactivity

  • Oxidation/Reduction: The dihydropyrazine ring undergoes oxidation to pyrazine derivatives, altering electronic properties .
  • Substitution Reactions: Chloro and methoxy groups are amenable to further functionalization (e.g., Suzuki coupling for aryl group diversification) .

Q & A

Q. How can computational methods predict metabolic stability of this compound in preclinical models?

  • Methodological Answer : Perform in silico cytochrome P450 (CYP) docking using AutoDock Vina. Validate predictions with liver microsome assays (human/rodent) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) metabolite identification. Corporate quantitative structure-activity relationship (QSAR) models to prioritize derivatives .

Data Contradiction Analysis

Q. Why do crystallographic data for similar compounds show variability in dihedral angles of the chlorophenyl group?

  • Methodological Answer : Compare packing forces (e.g., π-π stacking, halogen bonding) across crystal structures. Use Hirshfeld surface analysis to quantify intermolecular interactions. Re-evaluate temperature-dependent conformational flexibility via variable-temperature XRD .

Q. How should researchers interpret conflicting reports on catalytic efficiency of Pd(2)(dba)₃ versus Pd(OAc)₂ in pyrrolo-pyrazine functionalization?

  • Methodological Answer : Conduct kinetic studies under standardized conditions (solvent, ligand ratio, temperature). Use X-ray absorption spectroscopy (XAS) to compare palladium oxidation states during catalysis. Correlate ligand dissociation rates with turnover frequencies (TOFs) .

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